Cyclohexyl 5-oxoprolinate
Description
Contextualization within 5-Oxoproline Chemistry and Biological Significance
Cyclohexyl 5-oxoprolinate is an ester derivative of 5-oxoproline, also known as pyroglutamic acid. wikipedia.orgpnas.org 5-Oxoproline is a naturally occurring and ubiquitous amino acid derivative formed when the free amino group of glutamic acid or glutamine cyclizes to create a lactam—a cyclic amide. wikipedia.orgebi.ac.uk
The biological significance of 5-oxoproline is most notably tied to the γ-glutamyl cycle , a crucial pathway for the synthesis and degradation of glutathione (B108866). wikipedia.orgpnas.orgnih.gov In this cycle, 5-oxoproline is an intermediate metabolite that is converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, a step that makes glutamate available for the synthesis of new glutathione. wikipedia.orgpnas.orgnih.gov Glutathione is a vital antioxidant, and the cycle plays a key role in protecting cells from oxidative damage and in the transport of amino acids across cell membranes. pnas.org
The presence and concentration of 5-oxoproline can also be indicative of metabolic status. nih.gov For instance, elevated levels of 5-oxoproline in urine (5-oxoprolinuria) can signal certain inborn errors of metabolism or can occur after events like paracetamol overdose. wikipedia.org The compound is found in various tissues, including the brain, where it may play a role in glutamate storage and cholinergic system activity. wikipedia.org
Evolution of Research on Cyclic Amino Acid Derivatives
Research into cyclic amino acid derivatives has expanded significantly as their value in medicinal chemistry and drug design has become more apparent. researchgate.netmdpi.com These compounds are prized for their ability to introduce conformational constraints into molecules, such as peptides. mdpi.comnih.gov By locking a portion of a molecule into a more rigid shape, chemists can improve its binding affinity and selectivity for a specific biological target, such as a receptor or enzyme. researchgate.netmdpi.com
The evolution of this research field has been driven by several key advantages offered by cyclic structures:
Improved Pharmacological Properties: Compared to their linear counterparts, cyclic peptides often exhibit greater metabolic stability because they are resistant to degradation by exopeptidases and endopeptidases. mdpi.comnih.gov
Enhanced Target Affinity: The constrained conformation reduces the entropic penalty upon binding to a target, which can lead to higher binding affinity. mdpi.com
Scaffolding for Drug Design: Cyclic amino acids serve as versatile scaffolds for creating new therapeutic agents. researchgate.netnih.gov They are considered indispensable components in modern medicinal chemistry, with a significant percentage of small-molecule drugs containing tailor-made amino acid structures. researchgate.net
The development of novel synthetic methods has allowed for the creation of a wide array of functionalized cyclic amino acids, which are then incorporated into lead compounds during drug discovery programs. researchgate.netnih.gov
Academic Research Trajectories for this compound
Dedicated academic research focusing exclusively on this compound is limited. The compound appears primarily in the context of chemical synthesis and patent literature as a building block or intermediate, rather than an end-product with direct biological applications.
The primary research trajectory for this compound is as a synthetic intermediate in drug discovery. Its chemical structure is a hybrid of two valuable components:
The 5-oxoproline moiety , a chiral, cyclic scaffold.
The cyclohexyl group , which increases lipophilicity (fat-solubility) and provides a rigid, three-dimensional structure that can be beneficial for binding to protein targets. cymitquimica.com
Evidence from patent literature suggests its utility in the synthesis of novel therapeutic agents. For example, patent documents describe the potential use of 5-oxoprolinate esters, including cyclohexyl esters, in the preparation of substituted N-phenylmethyl-5-oxo-proline-2-amides. google.com These more complex molecules have been investigated as antagonists for the P2X7 receptor . google.comnih.govtandfonline.com P2X7 receptor antagonists are of significant therapeutic interest for their potential to treat a range of conditions mediated by inflammation, including pain and neurodegenerative diseases. nih.govresearchgate.netgoogle.comfrontiersin.org
Therefore, the academic and industrial interest in this compound lies in its potential as a starting material. Researchers can leverage its pre-existing chiral cyclic core and modify it to generate libraries of new compounds for screening against various pharmacological targets. Its value is not in its own biological activity, but in the chemical possibilities it unlocks for creating next-generation therapeutics.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 31437-47-5 | evitachem.com |
| Molecular Formula | C₁₁H₁₇NO₃ | Inferred from structure |
| Molecular Weight | 211.26 g/mol | Inferred from formula |
| Synonyms | Cyclohexyl pyroglutamate (B8496135), L-Proline, 5-oxo-, cyclohexyl ester | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
31437-47-5 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
cyclohexyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c13-10-7-6-9(12-10)11(14)15-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,13)/t9-/m0/s1 |
InChI Key |
RFWITBCYXRUGIY-VIFPVBQESA-N |
SMILES |
C1CCC(CC1)OC(=O)C2CCC(=O)N2 |
Isomeric SMILES |
C1CCC(CC1)OC(=O)[C@@H]2CCC(=O)N2 |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2CCC(=O)N2 |
Other CAS No. |
31437-47-5 |
sequence |
X |
Origin of Product |
United States |
Synthetic Methodologies for Cyclohexyl 5 Oxoprolinate and Its Analogues
Established Chemical Synthesis Routes of Cyclohexyl 5-Oxoprolinate
The synthesis of this compound and other pyroglutamic acid esters can be achieved through several established chemical routes. A common method involves the esterification of pyroglutamic acid with the corresponding alcohol, in this case, cyclohexanol (B46403).
A general and straightforward approach begins with L-glutamic acid, which is dehydrated and cyclized under heating to form pyroglutamic acid. This intermediate is then reacted with an alcohol, such as cyclohexanol, in the presence of a catalyst to yield the desired pyroglutamic acid ester. This process is advantageous due to the ready availability of the starting material and a short process route.
Another established method involves the reaction of γ-ketoacids with an isonitrile and ammonium (B1175870) acetate (B1210297) in an Ugi four-center, three-component reaction to produce racemic pyroglutamic acids. These can subsequently be esterified to yield the desired ester derivatives.
The table below summarizes a common synthetic route.
| Step | Reactants | Product | Conditions |
| 1 | L-Glutamic Acid | Pyroglutamic Acid | Heating, Dehydration, Cyclization |
| 2 | Pyroglutamic Acid, Cyclohexanol | This compound | Catalyst |
Stereoselective and Asymmetric Synthesis Approaches for this compound Stereoisomers
The development of stereoselective and asymmetric methods is crucial for obtaining enantiomerically pure this compound stereoisomers, which are often required for pharmaceutical applications.
One notable approach is the silver-catalyzed enantio- and diastereodivergent synthesis of chiral pyroglutamic acid esters. This method proceeds through the asymmetric conjugate addition of glycine (B1666218) imine esters to β-substituted α,β-unsaturated perfluorophenyl esters, followed by lactamization. By carefully selecting the ligand enantiomer and the geometry of the alkene, all four possible stereoisomers of the product can be accessed with high stereoselectivity.
Another strategy utilizes chiral pyridoxal, a vitamin B6 derivative, as a carbonyl catalyst for the direct asymmetric conjugate addition of glycinate (B8599266) to α,β-unsaturated esters. This reaction, followed by in situ lactamization, yields chiral pyroglutamic acid esters with high enantioselectivity. Both trans and cis diastereomers can be obtained and separated chromatographically.
The alkylation of chiral Schiff bases derived from glycine esters is another effective method for the asymmetric synthesis of α-amino acid derivatives, which can be precursors to chiral pyroglutamates. Furthermore, multicomponent reactions involving an imino ester in the presence of a Lewis acid can produce highly functionalized pyrrolidine (B122466) derivatives with excellent diastereoselectivity.
| Method | Key Features | Stereoselectivity |
| Silver-Catalyzed Synthesis | Enantio- and diastereodivergent, uses glycine imine esters. | High enantio- and stereoselectivity, access to all four stereoisomers. |
| Chiral Pyridoxal Catalysis | Direct asymmetric conjugate addition of glycinate. | High enantioselectivity (81-97% ee). |
| Chiral Schiff Base Alkylation | Asymmetric synthesis of α-amino acid derivatives. | Efficient asymmetric synthesis. |
| Asymmetric Multicomponent Reaction | One-pot synthesis of highly functionalized pyrrolidines. | High diastereoselectivity (dr = 99:1). |
Utilization of Protecting Group Strategies in this compound Synthesis
Protecting groups are essential tools in the synthesis of complex molecules like this compound, preventing unwanted reactions at sensitive functional groups. In the context of pyroglutamic acid chemistry, both the amine and carboxylic acid functionalities often require protection.
Commonly used amino-protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is critical and depends on the specific reaction conditions of subsequent steps. For example, the Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved by bases like piperidine. This orthogonality allows for selective deprotection when multiple protecting groups are present in the same molecule.
For the carboxylic acid group, esterification is a common protection strategy. The use of a 1,1-dimethylallyl (DMA) ester has been shown to be a useful protecting group for carboxylic acids, offering an alternative to tert-butyl esters when acidic deprotection conditions need to be avoided. Hexafluoroacetone has also been employed as a protecting and activating reagent for pyroglutamic acid and its homologues, allowing for site-selective functionalization.
The strategic use of protecting groups is exemplified in the synthesis of pyroglutamate (B8496135) derivatives where the N-Boc-3-arylpyroglutamate is formed after protection with a Boc group.
| Protecting Group | Functional Group Protected | Deprotection Conditions |
| tert-Butyloxycarbonyl (Boc) | Amine | Acidic conditions. |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Basic conditions (e.g., piperidine). |
| Benzyloxycarbonyl (Z) | Amine | Hydrogenolysis. |
| 1,1-Dimethylallyl (DMA) ester | Carboxylic Acid | Palladium-catalyzed deprotection. |
| Hexafluoroacetone | Amine and Carboxylic Acid | Site-selective transformations. |
Multi-Component Reactions (MCRs) in the Derivatization of 5-Oxoproline Scaffolds
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating atoms from all starting materials. MCRs have proven to be a valuable tool for the synthesis and derivatization of the 5-oxoproline (pyroglutamic acid) scaffold.
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs (IMCRs) that have been utilized in this context. The Ugi four-center, three-component reaction (U-4C-3CR) of a γ-ketoacid, an amine (like ammonium acetate), and an isocyanide provides a direct route to pyro
Advanced Structural Characterization of Cyclohexyl 5 Oxoprolinate Derivatives
Spectroscopic Methods for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. annexpublishers.com It provides detailed information about the carbon-hydrogen framework of a compound. For Cyclohexyl 5-oxoprolinate, both ¹H and ¹³C NMR spectroscopy are crucial for assigning the structure.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the electronic environment, the number of neighboring protons, and the relative number of protons, respectively. For a compound like this compound, distinct signals would be expected for the protons of the cyclohexyl ring and the pyroglutamate (B8496135) moiety. The methine proton of the cyclohexyl group attached to the ester oxygen would typically appear as a multiplet in the downfield region (around 4.5-5.0 ppm) due to the deshielding effect of the oxygen atom. The protons of the pyroglutamate ring would exhibit characteristic chemical shifts and coupling patterns, allowing for their unambiguous assignment.
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the ester and the lactam (amide) groups, typically in the range of 170-180 ppm. The carbon of the cyclohexyl ring attached to the oxygen would also be shifted downfield.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to further confirm the structural assignments by establishing proton-proton and proton-carbon correlations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclohexyl-H (attached to O) | 4.5 - 5.0 | Multiplet |
| Pyroglutamate-α-H | 4.0 - 4.3 | Doublet of doublets |
| Pyroglutamate-β-H₂ | 2.1 - 2.5 | Multiplet |
| Pyroglutamate-γ-H₂ | 2.2 - 2.6 | Multiplet |
| Cyclohexyl-H (other) | 1.2 - 1.9 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Ester C=O | 172 - 175 |
| Lactam C=O | 177 - 180 |
| Cyclohexyl-C (attached to O) | 70 - 75 |
| Pyroglutamate-α-C | 55 - 60 |
| Pyroglutamate-β-C | 28 - 32 |
| Pyroglutamate-γ-C | 25 - 30 |
Mass Spectrometry (MS) for Molecular Formula Validation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. annexpublishers.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.
For this compound, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate gas-phase ions. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). The accurate mass of this ion would be used to confirm the elemental composition of C₁₁H₁₇NO₃.
Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing valuable structural information. The fragmentation pattern can help to identify the different components of the molecule, such as the cyclohexyl and pyroglutamate moieties. For example, a characteristic loss of the cyclohexyl group or fragmentation of the pyroglutamate ring would be expected.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the molecule.
For chiral molecules like this compound, which has at least one stereocenter in the pyroglutamate ring, X-ray crystallography is the gold standard for determining the absolute stereochemistry. By using anomalous dispersion, the absolute configuration (R or S) of each chiral center can be unambiguously assigned.
Furthermore, X-ray crystallography provides valuable information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles. This can reveal details about the puckering of the pyrrolidinone ring and the orientation of the cyclohexyl group relative to the rest of the molecule. This information is crucial for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. Studies on the crystal structure of L-pyroglutamic acid have provided insights into the hydrogen bonding networks that can form in the solid state. researchgate.net
Chromatographic Techniques for Isolation and Purity Assessment in Research
Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of chemical compounds. wikipedia.org Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely used in the analysis of compounds like this compound.
High-performance liquid chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. For this compound, reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, would be a common method for purity assessment. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Given that this compound is a chiral molecule, chiral HPLC is a critical technique for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.gov The development of effective chiral separation methods is crucial for the synthesis of enantiomerically pure compounds. nih.gov
Gas chromatography (GC) can also be used for the analysis of this compound, particularly if the compound is sufficiently volatile and thermally stable. annexpublishers.com Derivatization may sometimes be employed to increase the volatility of the analyte. GC coupled with a mass spectrometer (GC-MS) is a powerful combination for separating and identifying components in a mixture. researchgate.net
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
Mechanistic and Biochemical Investigations of Cyclohexyl 5 Oxoprolinate
Interaction of Cyclohexyl 5-Oxoprolinate with the Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a fundamental biochemical pathway responsible for the synthesis and degradation of glutathione (B108866) (GSH), a critical cellular antioxidant. researchgate.net This cycle involves six key enzymatic reactions. A central intermediate in this pathway is 5-oxoproline (also known as pyroglutamic acid). researchgate.netwikipedia.org While direct studies on this compound are not extensively documented, its interaction with the gamma-glutamyl cycle can be inferred from its chemical structure as an ester of 5-oxoproline. It is anticipated that cellular esterases would hydrolyze this compound into its constituent parts: 5-oxoproline and cyclohexanol (B46403). The liberated 5-oxoproline would then be available to participate directly in the gamma-glutamyl cycle.
The cycle begins with the transport of amino acids into the cell, a process facilitated by the membrane-bound enzyme γ-glutamyl transpeptidase (GGT), which transfers the γ-glutamyl moiety from extracellular glutathione to an amino acid, forming a γ-glutamyl-amino acid. This product is then transported into the cell where γ-glutamylcyclotransferase (GGCT) acts upon it, releasing the amino acid and converting the γ-glutamyl portion into 5-oxoproline. wikipedia.orgtaylorandfrancis.com The final step of the cycle, which regenerates a key precursor for glutathione synthesis, is the conversion of 5-oxoproline to L-glutamate. nih.govnih.gov This reaction is catalyzed by the ATP-dependent enzyme 5-oxoprolinase. wikipedia.orgexlibrisgroup.com Therefore, by serving as a precursor to 5-oxoproline, this compound can be considered a potential substrate for this crucial metabolic loop.
The influence of this compound on glutathione metabolism is intrinsically linked to its role as a source of 5-oxoproline. The gamma-glutamyl cycle represents the primary pathway for glutathione degradation, initiated by γ-glutamyl transpeptidase and leading to the formation of 5-oxoproline. researchgate.netnih.gov The subsequent conversion of 5-oxoproline to glutamate (B1630785) by 5-oxoprolinase is a critical salvage step, as glutamate is the first building block required for de novo glutathione synthesis. taylorandfrancis.comnih.gov
Glutathione itself is a tripeptide synthesized from glutamate, cysteine, and glycine (B1666218). mdpi.com The availability of these precursor amino acids is a rate-limiting factor for its synthesis. By providing a source of 5-oxoproline, which is then converted to glutamate, this compound could potentially support the glutamate pool available for glutathione synthesis. nih.gov This is particularly relevant in conditions of increased glutathione turnover or oxidative stress, where the demand for glutathione and its precursors is high. Conversely, an excessive accumulation of 5-oxoproline, which might occur if its production exceeds the capacity of the 5-oxoprolinase enzyme, can lead to a condition known as 5-oxoprolinuria and metabolic acidosis. taylorandfrancis.comresearchgate.net
The enzymes of the gamma-glutamyl cycle are specific targets for modulation by substrate analogues. The key enzyme for processing the 5-oxoproline ring is 5-oxoprolinase (OPLAH), which catalyzes the ATP-dependent conversion of 5-oxo-L-proline to L-glutamate. wikipedia.orgnih.gov The activity of this enzyme can be modulated by various compounds. For instance, L-2-imidazolidone-4-carboxylate is a known competitive inhibitor of 5-oxoprolinase. nih.govnih.gov Inhibition of this enzyme leads to the accumulation of 5-oxoproline in tissues, providing in vivo evidence for the functionality of the gamma-glutamyl cycle. nih.govnih.gov
Another critical enzyme in the pathway is γ-glutamylcyclotransferase (GGCT), which catalyzes the formation of 5-oxoproline from γ-glutamyl-amino acids. wikipedia.orguniprot.org This enzyme exhibits specificity for its substrates, and modifications to the γ-glutamyl or amino acid portion of the substrate can significantly alter its activity. nih.gov While specific studies on the modulatory effects of this compound on these enzymes are scarce, it is plausible that as a derivative of the natural substrate, it or its analogues could interact with the active sites of these enzymes, potentially acting as inhibitors or alternative substrates.
| Enzyme | EC Number | Reaction in Gamma-Glutamyl Cycle | Substrate(s) | Product(s) |
|---|---|---|---|---|
| γ-Glutamyl Transpeptidase | 2.3.2.2 | Transfers γ-glutamyl moiety from GSH to an amino acid | Glutathione, Amino Acid | γ-Glutamyl-amino acid, Cysteinylglycine |
| γ-Glutamylcyclotransferase | 4.3.2.9 | Forms 5-oxoproline from γ-glutamyl-amino acids | γ-Glutamyl-amino acid | 5-Oxoproline, Amino Acid |
| 5-Oxoprolinase | 3.5.2.9 | Converts 5-oxoproline to glutamate | 5-Oxoproline, ATP, H₂O | L-Glutamate, ADP, Pi |
| Glutamate-cysteine ligase | 6.3.2.2 | First step of GSH synthesis | L-Glutamate, L-Cysteine, ATP | γ-Glutamylcysteine, ADP, Pi |
| Glutathione Synthetase | 6.3.2.3 | Second step of GSH synthesis | γ-Glutamylcysteine, Glycine, ATP | Glutathione, ADP, Pi |
Role of this compound in Cellular Redox Balance
The cellular redox balance, or homeostasis, is the dynamic equilibrium between oxidizing and reducing agents. Glutathione is the most abundant low-molecular-weight thiol in cells and a cornerstone of the cellular antioxidant defense system. mdpi.com Its direct involvement in neutralizing reactive oxygen species (ROS) and its role as a cofactor for antioxidant enzymes like glutathione peroxidase make it central to redox regulation.
The connection of this compound to redox balance is mediated through its contribution to the glutathione pool via the gamma-glutamyl cycle. By potentially augmenting the synthesis of glutamate, a direct precursor to glutathione, this compound could help maintain or increase cellular glutathione levels. unl.edu Sustaining an adequate supply of glutathione is crucial for mitigating oxidative stress, a condition implicated in numerous pathological states. However, the balance is delicate. A disruption in the gamma-glutamyl cycle, such as the inhibition of 5-oxoprolinase, can lead to the accumulation of 5-oxoproline, resulting in high anion gap metabolic acidosis, a state that can itself perturb cellular function and redox balance. taylorandfrancis.comresearchgate.net
Metabolic Fate and Biotransformation Pathways of Related 5-Oxoprolinates
The metabolic fate of this compound in a biological system is predicted to begin with the cleavage of its ester bond. This hydrolysis, likely catalyzed by ubiquitous cellular carboxylesterases, would yield 5-oxoproline and cyclohexanol. This initial biotransformation step is common for many ester-containing prodrugs. nih.gov
Following hydrolysis, the two products would enter separate metabolic pathways:
5-Oxoproline : The liberated 5-oxoproline enters the gamma-glutamyl cycle, where it is acted upon by the enzyme 5-oxoprolinase. This enzyme catalyzes the decyclization of 5-oxoproline to L-glutamate in a reaction that requires the hydrolysis of ATP to ADP and inorganic phosphate. exlibrisgroup.comnih.govnih.gov The L-glutamate produced can then be utilized for various metabolic purposes, including protein synthesis or re-synthesis of glutathione. nih.gov
Cyclohexanol : The cyclohexanol moiety would likely undergo Phase I and Phase II biotransformation reactions typical for cyclic alcohols, involving oxidation by cytochrome P450 enzymes and subsequent conjugation (e.g., glucuronidation) to facilitate its excretion from the body.
This proposed pathway underscores the role of this compound as a delivery vehicle for 5-oxoproline, with its ultimate metabolic fate being integrated into central amino acid and detoxification pathways.
Studies on Pyroglutamate (B8496135) Aminopeptidases and Glutaminyl Cyclases in the Context of 5-Oxoprolinates
Beyond the gamma-glutamyl cycle, the pyroglutamate (5-oxoproline) structure is significant in protein and peptide biochemistry. Two key enzyme families, pyroglutamate aminopeptidases and glutaminyl cyclases, are involved in the metabolism of N-terminal pyroglutamyl residues.
Glutaminyl Cyclases (QCs) are enzymes that catalyze the post-translational modification of N-terminal glutamine or glutamate residues of peptides and proteins into a pyroglutamate residue. wikipedia.orgnih.gov This cyclization reaction is crucial for the maturation and stability of numerous peptide hormones and chemokines, as the pyroglutamate cap protects them from degradation by aminopeptidases. dergipark.org.tr Overactivity of QC has been implicated in pathological conditions, such as the formation of pyroglutamated amyloid-β peptides in Alzheimer's disease. nih.gov Various inhibitors of QC have been developed, demonstrating that the active site can be targeted by small molecules. nih.gov
Pyroglutamate Aminopeptidases (PGPs) perform the reverse function: they are exopeptidases that specifically cleave and remove N-terminal pyroglutamate residues from peptides and proteins, exposing a free N-terminus for further degradation or analysis. wikipedia.orgsigmaaldrich.com These enzymes are highly specific for the pyroglutamyl moiety, and alterations to the ring structure can abolish enzymatic activity. nih.gov
While these enzymes act on pyroglutamate residues within a peptide chain, the interaction with free 5-oxoprolinates like this compound is less clear. It is unlikely to be a direct substrate for these enzymes in its free form. However, analogues of 5-oxoproline could potentially be designed to act as inhibitors of these enzymes, representing a potential area for therapeutic investigation.
Mechanistic Studies on Biological Activities of this compound Derivatives
While specific mechanistic studies on this compound are limited, research into other derivatives of the 5-oxopyrrolidine scaffold has revealed a range of biological activities, particularly in the fields of oncology and microbiology. mdpi.com These studies provide insight into the potential pharmacological utility of this chemical class.
For example, a series of novel 5-oxopyrrolidine derivatives bearing acetamide (B32628) and hydrazone moieties were synthesized and evaluated for their in vitro anticancer and antimicrobial properties. mdpi.com Mechanistic investigations into the anticancer activity revealed that certain derivatives exhibited structure-dependent cytotoxicity against human lung adenocarcinoma (A549) cells. mdpi.com The presence of a free amino group on the phenyl substituent was found to be important for enhancing anticancer activity while maintaining lower cytotoxicity towards non-cancerous cells. mdpi.com
In the context of antimicrobial activity, specific derivatives, such as one bearing a 5-nitrothiophene substituent, demonstrated promising and selective activity against multidrug-resistant Gram-positive pathogens, including linezolid-resistant Staphylococcus aureus strains. mdpi.com These findings suggest that the 5-oxopyrrolidine core can serve as a versatile scaffold for developing therapeutic agents that may act through various mechanisms, such as the inhibition of essential microbial enzymes or the disruption of cancer cell viability. mdpi.comnih.govmdpi.com
| Derivative Class | Biological Activity | Cell Line / Organism | Key Finding |
|---|---|---|---|
| Hydrazone derivatives | Anticancer | A549 (Human Lung Carcinoma) | Structure-dependent cytotoxic activity observed. |
| Derivatives with a free amino group | Anticancer | A549 and non-cancerous HAEC1-KT | Showed more promising anticancer activity with lower cytotoxicity to non-cancerous cells. |
| Derivative with 5-nitrothiophene | Antimicrobial | Multidrug-resistant Staphylococcus aureus | Demonstrated selective and potent activity against resistant strains. |
Computational and Theoretical Studies on Cyclohexyl 5 Oxoprolinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into electron distribution, molecular orbital energies, and reactivity, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) Applications
Table 1: Hypothetical DFT-Calculated Electronic Properties of Cyclohexyl 5-Oxoprolinate
| Property | Predicted Value (Arbitrary Units) | Significance |
| HOMO Energy | -X.XX | Relates to electron-donating ability |
| LUMO Energy | +Y.YY | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Z.ZZ | Indicates chemical reactivity and stability |
| Dipole Moment | W.WW | Predicts polarity and intermolecular interactions |
Note: The values in this table are for illustrative purposes only, as specific DFT data for this compound is not currently available.
Ab Initio Methods in Molecular Property Prediction
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods can provide highly accurate predictions of molecular properties such as geometry, vibrational frequencies, and electronic energies. While computationally more intensive than DFT, ab initio calculations for this compound could offer a more precise understanding of its conformational preferences and spectroscopic signatures.
Molecular Dynamics (MD) Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. An MD simulation of this compound, likely in a solvent such as water, would provide a dynamic view of its conformational flexibility and its interactions with surrounding molecules. This would be invaluable for understanding its behavior in a biological or chemical system.
In Silico Prediction of Reaction Mechanisms and Transition States
Computational methods can be employed to predict the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, this could involve modeling its hydrolysis, oxidation, or other potential reactions to understand the energetic feasibility and pathways of its chemical transformations.
Structure-Activity Relationship (SAR) Analysis through Computational Approaches
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. Computational SAR approaches use molecular descriptors and statistical models to predict the activity of new compounds. For this compound, a computational SAR study would involve analyzing a series of its analogs to identify key structural features responsible for a hypothetical biological effect.
Table 2: Illustrative SAR Data for Hypothetical this compound Analogs
| Analog | Modification | Predicted Biological Activity (IC50, Arbitrary Units) |
| 1 | Parent Compound | 100 |
| 2 | Hydroxyl on cyclohexyl ring | 75 |
| 3 | Methyl on pyrrolidinone ring | 120 |
| 4 | Ester replaced with amide | 90 |
Note: This table is a hypothetical representation of SAR data and is not based on experimental or computational results for this compound.
Computational Design of Novel this compound Analogues
The insights gained from the aforementioned computational studies would pave the way for the rational design of novel analogues of this compound. By understanding its electronic properties, dynamic behavior, and structure-activity relationships, researchers could computationally design new molecules with potentially enhanced or modified properties for various applications.
Advanced Research Applications of Cyclohexyl 5 Oxoprolinate
Cyclohexyl 5-Oxoprolinate as a Building Block in Complex Molecule Synthesis
This compound serves as a valuable chiral building block in the asymmetric synthesis of intricate molecular architectures. The pyroglutamic acid scaffold, readily derivable from glutamic acid, provides a cost-effective source of chirality. benthamscience.com The two distinct carbonyl groups—the lactam and the ester—along with the N-H group, offer multiple sites for chemical modification, enabling the synthesis of a diverse array of molecules. benthamscience.com
The synthetic utility of pyroglutamic acid derivatives is well-documented in the preparation of biologically active natural products and pharmaceuticals. benthamscience.comclockss.org For instance, derivatives of pyroglutamic acid have been instrumental in the synthesis of unnatural α-amino acids, which are crucial components of various therapeutic agents, including calpain-1 inhibitors. nih.gov The cyclohexyl ester in this compound can function as a protecting group for the carboxylic acid, which can be selectively removed under specific conditions. Furthermore, the lipophilic nature of the cyclohexyl group can enhance the solubility of the building block in organic solvents, facilitating its use in a broader range of reaction conditions.
The reactivity of the lactam ring allows for various transformations, including reduction, alkylation, and ring-opening reactions, leading to the formation of substituted proline derivatives and other heterocyclic compounds. These transformations are pivotal in constructing the core structures of many complex natural products and therapeutic agents. The stereochemistry of the parent pyroglutamic acid can be effectively transferred to the final product, making it a cornerstone in stereoselective synthesis. rsc.org
Table 1: Synthetic Methodologies Utilizing Pyroglutamic Acid Derivatives
| Synthetic Approach | Description | Key Features | Reference |
|---|---|---|---|
| Asymmetric Conjugate Addition | Enantioselective addition of glycine (B1666218) derivatives to α,β-unsaturated esters followed by lactamization to yield chiral pyroglutamic acid esters. | Catalyst-controlled stereoselectivity, access to multiple stereoisomers. | rsc.org |
| Carbonyl Catalysis | Activation of the α-C-H bond of a glycinate (B8599266) for direct asymmetric conjugate addition, avoiding the need for N-protection. | Protecting-group-free synthesis, high enantioselectivity. | thieme-connect.com |
Development of this compound as Chemical Probes
The development of chemical probes is essential for dissecting complex biological processes. A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to elucidate its function. The structural attributes of this compound make it an attractive scaffold for the design of such probes.
The cyclohexyl group imparts significant lipophilicity to the molecule. cymitquimica.com This property is crucial for enhancing cell membrane permeability, a key requirement for probes targeting intracellular proteins. nih.gov The three-dimensional structure of the cyclohexyl ring can also facilitate more extensive and specific interactions with the binding pockets of target proteins compared to flat aromatic rings. pharmablock.com The concept of using cyclohexyl moieties to enhance binding affinity and modulate pharmacokinetic properties is a well-established strategy in medicinal chemistry. pharmablock.comacs.orgescholarship.orgacs.org
The pyroglutamic acid core of this compound provides a rigid and chiral scaffold that can be systematically modified. Functional groups can be introduced at various positions to optimize binding affinity and selectivity for a target protein. For example, the lactam nitrogen or the carbon backbone can be derivatized to attach reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling of the target protein, which are essential components of many chemical probes.
Utility in Biochemical and Organic Chemistry Research
In the realm of biochemical and organic chemistry research, this compound and its parent compound, pyroglutamic acid, are recognized for their versatility. benthamscience.com Pyroglutamic acid is a privileged asymmetric precursor, meaning it is a readily available chiral molecule that can be converted into a wide range of other chiral compounds. benthamscience.com
The use of pyroglutamic acid derivatives in asymmetric synthesis allows for the creation of enantiomerically pure compounds, which is critical in biochemical studies where stereochemistry often dictates biological activity. sigmaaldrich.com For instance, the synthesis of specific stereoisomers of bioactive molecules is crucial for understanding their interactions with enzymes and receptors.
The cyclohexyl ester of 5-oxoprolinate can influence the molecule's physical properties, such as its solubility and chromatographic behavior, which are important practical considerations in a research setting. The ester can also modulate the reactivity of the molecule in certain chemical transformations. In biochemical assays, the lipophilic nature of the cyclohexyl group may facilitate the interaction of the molecule with hydrophobic regions of proteins or lipid membranes.
Exploration in Chemical Biology for Target Validation
Target validation is a critical step in the drug discovery process, confirming that the modulation of a specific biological target has a therapeutic effect. Chemical probes are powerful tools for target validation as they allow for the direct interrogation of a target's function in a biological system.
While there is no direct evidence of this compound being used for target validation, its potential as a scaffold for chemical probes suggests its utility in this area. A hypothetical chemical probe derived from this compound could be designed to be highly selective for a particular protein of interest. By treating cells or organisms with this probe, researchers could study the downstream biological effects of modulating the target's activity.
The process would involve designing and synthesizing a library of this compound derivatives and screening them for binding to the target protein. Once a potent and selective binder is identified, it can be further optimized and functionalized to create a chemical probe. This probe could then be used in cellular or in vivo experiments to validate the target's role in a disease process, providing crucial evidence to support the development of new drugs.
Future Perspectives in Cyclohexyl 5 Oxoprolinate Research
Emerging Methodologies in Synthesis and Characterization
The synthesis of chiral pyroglutamic acid esters has seen significant advancements, moving towards more efficient and stereoselective methods. Future synthesis of Cyclohexyl 5-oxoprolinate will likely leverage these emerging strategies.
Synthesis:
Recent breakthroughs in the synthesis of pyroglutamic acid esters have focused on asymmetric conjugate additions. One such method involves a silver-catalyzed enantio- and diastereodivergent synthesis, which allows for the creation of multiple stereocenters with high stereoselectivity . Another innovative approach is the use of carbonyl catalysis for the direct asymmetric conjugate addition of glycinate (B8599266) to α,β-unsaturated esters, which avoids the need for protecting groups on the amine thieme-connect.comnih.govresearchgate.net. These methods offer pathways to synthesize various stereoisomers of pyroglutamic acid esters, which could be adapted for the synthesis of this compound. A patent has also described a method for the synthesis of Boc-L-Pyroglutamic acid methyl ester, which could potentially be adapted for the cyclohexyl ester google.com.
| Synthetic Method | Key Features | Potential Advantage for this compound |
| Silver-Catalyzed Asymmetric Conjugate Addition | Enantio- and diastereodivergent, high stereoselectivity. | Access to specific stereoisomers for structure-activity relationship studies. |
| Carbonyl Catalysis | Protecting-group-free, direct asymmetric conjugate addition. thieme-connect.comnih.govresearchgate.net | Increased synthetic efficiency and reduced waste. |
| Esterification of L-pyroglutamic acid | Simple, cost-effective. google.com | Scalable production of the target compound. |
Characterization:
Advanced analytical techniques are crucial for the unambiguous characterization of this compound and its interactions with biological systems. High-resolution mass spectrometry and tandem mass spectrometry are powerful tools for identifying pyroglutamate-containing molecules creative-proteomics.comresearchgate.net. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the three-dimensional structure of pyroglutamate (B8496135) derivatives in solution creative-proteomics.comnih.gov. These techniques will be essential for confirming the structure of synthesized this compound and for studying its conformational dynamics.
Unexplored Biochemical and Cellular Mechanisms
The biochemical and cellular roles of pyroglutamic acid (5-oxoproline) are multifaceted, and by extension, this compound could modulate these pathways. Pyroglutamic acid is a key metabolite in the glutathione (B108866) cycle and is involved in various biological processes wikipedia.orgrupahealth.comtaylorandfrancis.comresearchgate.net.
Metabolic Pathways:
Pyroglutamic acid is an intermediate in the γ-glutamyl cycle, which is crucial for glutathione biosynthesis and degradation rupahealth.comtaylorandfrancis.com. Elevated levels of pyroglutamic acid can be indicative of metabolic disorders rupahealth.comhealthmatters.iomdpi.com. An important area of future research will be to investigate whether this compound can be hydrolyzed in vivo to pyroglutamic acid and cyclohexanol (B46403), and subsequently influence the glutathione cycle.
Enzymatic Interactions:
Several enzymes are known to interact with pyroglutamic acid. Pyroglutamate aminopeptidases are enzymes that cleave the N-terminal pyroglutamate residue from peptides and proteins nih.govwikipedia.org. Conversely, glutaminyl cyclases catalyze the formation of pyroglutamate from N-terminal glutamine residues researchgate.netinjirr.comnih.govnih.govresearchgate.net. Investigating whether this compound can act as an inhibitor or a substrate for these enzymes could reveal novel biological activities.
| Enzyme Class | Function | Potential Interaction with this compound |
| Pyroglutamate aminopeptidases | Cleavage of N-terminal pyroglutamate. nih.govwikipedia.org | Inhibition of peptidase activity, potentially stabilizing certain peptides. |
| Glutaminyl cyclases | Catalyze pyroglutamate formation. researchgate.netinjirr.comnih.govnih.govresearchgate.net | Inhibition of cyclase activity, potentially reducing the formation of pyroglutamate-containing proteins associated with disease. |
| 5-oxoprolinase | Converts pyroglutamate to glutamate (B1630785). wikipedia.org | If hydrolyzed, the resulting pyroglutamate could be a substrate, influencing glutamate levels. |
Novel Computational Frameworks for Predictive Analysis
Computational methods are becoming increasingly powerful in predicting the properties and interactions of small molecules. For this compound, these frameworks can guide experimental design and provide insights into its potential biological targets.
Molecular Modeling and Simulation:
Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to study the conformational preferences and electronic properties of this compound researchgate.netearticle.netnih.gov. Molecular dynamics simulations can then be used to explore its behavior in different solvent environments and its interactions with biological macromolecules.
Machine Learning and AI:
Machine learning models are being developed to predict protein-small molecule interactions with increasing accuracy biorxiv.orgacs.orgmdpi.comnih.govacs.org. By using the structure of this compound as input, these models could predict its potential binding partners, helping to identify its mechanism of action. Such computational screening can prioritize experimental validation, saving time and resources.
Potential for Innovative Chemical Biology Tools
Cyclic amino acid derivatives are valuable scaffolds in chemical biology for developing probes, inhibitors, and conformationally constrained peptides mdpi.commolecularcloud.orgresearchgate.netmdpi.comacs.org. This compound could serve as a starting point for the development of such tools.
Fluorescent Probes:
Derivatives of pyroglutamic acid have been used to create fluorescent probes for detecting the activity of enzymes like pyroglutamate aminopeptidase nih.govnih.govscilit.com. By attaching a fluorophore to the cyclohexyl or pyroglutamate moiety of this compound, it may be possible to develop novel probes for studying the activity of esterases or other enzymes that might interact with this compound.
Enzyme Inhibitors:
Given the involvement of pyroglutamate in various enzymatic pathways, this compound and its analogs could be explored as potential enzyme inhibitors. For instance, modifications to the cyclohexyl ring or the pyroglutamate core could lead to potent and selective inhibitors of glutaminyl cyclase, an enzyme implicated in diseases like Alzheimer's injirr.comnih.govresearchgate.net.
Constrained Peptidomimetics:
The rigid, cyclic structure of the pyroglutamate core makes it an attractive building block for creating peptidomimetics with well-defined conformations molecularcloud.org. Incorporating this compound into peptide sequences could be a strategy to induce specific secondary structures, which is a valuable approach in drug discovery for enhancing peptide stability and bioactivity.
Q & A
Q. What are the established synthetic routes for Cyclohexyl 5-oxoprolinate, and how can purity be optimized during synthesis?
this compound is typically synthesized via esterification of 5-oxoproline with cyclohexanol under acidic catalysis. Key steps include:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of the ester product .
- Purification : Column chromatography or recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) is recommended to achieve >95% purity. Confirm purity via HPLC or NMR (e.g., absence of cyclohexanol or unreacted 5-oxoproline in H-NMR spectra) .
- Yield optimization : Adjust molar ratios (e.g., 1:1.2 for 5-oxoproline:cyclohexanol) and monitor reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming ester bond formation. Key signals include the cyclohexyl protons (δ 1.0–2.0 ppm) and the 5-oxoproline carbonyl (δ ~170 ppm in C NMR) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 228.1234 for CHNO) .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) validate purity and quantify degradation products .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to prevent inhalation of vapors .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate organic waste according to institutional guidelines .
Advanced Research Questions
Q. How does this compound interact with biological systems, particularly in glutathione metabolism?
this compound is structurally analogous to endogenous 5-oxoproline, a metabolite in the γ-glutamyl cycle. Key interactions include:
- Glutathione depletion : The compound may competitively inhibit 5-oxoprolinase, leading to intracellular 5-oxoproline accumulation and reduced glutathione synthesis .
- Biomarker potential : Elevated urinary 5-oxoproline levels (detected via GC-MS) correlate with oxidative stress in HPV infections, suggesting this compound could serve as a probe for studying redox imbalances .
- Experimental validation : Use siRNA knockdown of 5-oxoprolinase in cell lines (e.g., HeLa) to assess compound-induced glutathione depletion .
Q. How can contradictory data on this compound’s stability in aqueous buffers be resolved?
Stability discrepancies arise from pH-dependent hydrolysis:
- Acidic conditions (pH < 4) : Rapid ester hydrolysis occurs, releasing 5-oxoproline (half-life < 1 hour at 25°C) .
- Neutral/basic conditions (pH 7–9) : Stability improves (half-life > 24 hours), but buffer composition (e.g., phosphate vs. Tris) affects degradation rates. Use deuterated solvents for real-time H-NMR stability assays .
- Recommendation : Pre-formulate the compound in lyophilized form and reconstitute in anhydrous DMSO for in vitro studies .
Q. What experimental designs are optimal for studying this compound’s role in metabolic pathways?
- Isotopic labeling : Synthesize C-labeled this compound to track metabolic flux via LC-MS or NMR .
- Animal models : Use knockout mice (e.g., Ggt1) to study tissue-specific glutathione recycling and 5-oxoproline accumulation .
- Dose-response studies : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design studies balancing physiological relevance and toxicity thresholds .
Q. What advanced analytical techniques can differentiate this compound from its isomers or degradation products?
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) and polar mobile phases .
- Tandem MS (MS/MS) : Fragment ions (e.g., m/z 85 for cyclohexyl fragments) distinguish structural analogs .
- X-ray crystallography : Resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Methodological Best Practices
- Data validation : Replicate experiments across independent labs to address batch-to-batch variability .
- Ethical reporting : Disclose synthetic yields, purity data, and negative results to avoid publication bias .
- Literature integration : Use systematic reviews (e.g., PRISMA guidelines) to contextualize findings within glutathione metabolism or HPV research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
